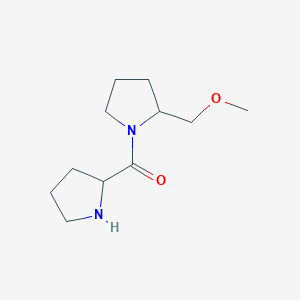

2-(Methoxymethyl)-1-prolylpyrrolidine

Description

Properties

CAS No. |

2097955-20-7 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

[2-(methoxymethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone |

InChI |

InChI=1S/C11H20N2O2/c1-15-8-9-4-3-7-13(9)11(14)10-5-2-6-12-10/h9-10,12H,2-8H2,1H3 |

InChI Key |

AHHSHAHXZGTRML-UHFFFAOYSA-N |

SMILES |

COCC1CCCN1C(=O)C2CCCN2 |

Canonical SMILES |

COCC1CCCN1C(=O)C2CCCN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Methoxymethylation

Methoxymethylation involves the installation of the methoxymethyl (-CH2OCH3) group onto an amine or aromatic ring. This is often achieved by reacting a hydroxymethyl intermediate with methanol or a methylating agent under acidic or catalytic conditions.

Amination and Substitution

Subsequent amination steps introduce the prolyl or pyrrolidine moiety. This can be done via nucleophilic substitution of a halogenated intermediate with amines such as benzylamine or proline derivatives.

Hydrogenation (Reduction)

Reduction of nitro groups to amines is typically performed using catalytic hydrogenation:

Reductive Amination

Reductive amination is a key step for introducing the prolyl or pyrrolidine ring onto the methoxymethylated intermediate:

- It involves reacting the nitroso intermediate (quinone monoxime) with an amine in the presence of a reducing agent.

- Common reducing agents include hydrogen gas with metal catalysts or hydrazine.

- This step can be catalyzed by palladium or Raney nickel catalysts and may be performed in solvents like ethanol or toluene.

Telescoping Synthesis

A telescoping synthesis approach integrates multiple steps without isolating intermediates, improving efficiency and yield:

- Starting from 2-hydroxymethylaniline, nitrosation is performed using nitrosation agents such as sodium nitrite or nitrosylsulfuric acid in acidic media.

- Followed by hydrogenation and methylation steps in sequence.

- This process avoids protecting groups and minimizes waste, making it cost-effective and scalable.

Reaction Conditions and Catalysts

| Step | Conditions | Catalysts/Agents | Solvents |

|---|---|---|---|

| Methoxymethylation | Acidic conditions, ~125°C | Methanol (methylating agent) | Toluene, ethanol |

| Amination | Elevated temperature (~125°C), stirring 5 hours | Benzylamine or proline derivatives | Toluene |

| Hydrogenation | 2–3 bar H2 pressure, 30 min to 4 hours | Pd/C, Pt/C, Raney Ni | Toluene, ethanol |

| Reductive Amination | Room temperature to mild heating, inert atmosphere | Pd/C, hydrazine or H2 | Ethanol, toluene |

| Nitrosation | Acidic medium, sodium nitrite or nitrosyl agents | Sodium nitrite, nitrosylsulfuric acid | Water, ethanol, toluene |

Purification and Isolation

- Organic layers are separated from aqueous phases by washing with toluene or water containing sodium chloride.

- Crystallization is induced by cooling and addition of water or ethanol.

- Products are filtered, washed, and dried under vacuum at 60°C.

- Sensitive final products require inert atmosphere handling to avoid oxidation.

Research Findings and Yield Data

- The hydrogenation step is exothermic and requires external cooling to maintain reaction control.

- Yields for the key intermediate 2-methoxymethyl-1,4-benzenediamine can reach over 90% after crystallization and purification.

- The final product as a salt (e.g., malic acid adduct) shows 1:1 stoichiometry confirmed by NMR and titration, indicating high purity and structural integrity.

- Telescoping processes reduce waste and improve carbon efficiency by eliminating protecting groups and recycling starting materials.

Summary Table of Preparation Methodology

| Preparation Step | Description | Key Reagents/Catalysts | Outcome/Notes |

|---|---|---|---|

| Methoxymethylation | Introduce methoxymethyl group | Methanol, acid catalysts | Formation of methoxymethyl-substituted intermediate |

| Amination/Substitution | Attach prolyl/pyrrolidine moiety | Benzylamine or proline derivatives | Formation of amino-substituted intermediate |

| Hydrogenation | Reduce nitro groups to amines | Pd/C, Pt/C catalysts, H2 gas | Conversion to diamine compounds |

| Reductive Amination | Form C-N bond via reductive amination | Pd/C, hydrazine or H2 | Formation of final prolyl-pyrrolidine structure |

| Purification | Crystallization, washing, drying | Solvents: toluene, ethanol; inert atmosphere | High purity product isolation |

Q & A

Q. What are the recommended synthetic protocols for 2-(Methoxymethyl)-1-prolylpyrrolidine, and how can reaction progress be monitored effectively?

- Methodological Answer : A robust synthesis involves coupling pyrrolidine derivatives with methoxymethyl groups under reflux conditions. For example, a similar pyrrolidine-based synthesis (e.g., 2-pyrrolidine-1-yl-benzaldehydes) uses DMF as a solvent, potassium carbonate as a base, and microwave-assisted heating (150°C for 20 hours) to achieve high yields (~93%) . Reaction progress is monitored via TLC (silica gel plates, ethyl acetate/hexane eluent), with product extraction using ethyl acetate and purification via MgSO4 drying . For this compound, analogous protocols with chiral catalysts (e.g., Lewis acids) may enhance stereoselectivity .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to minimize oxidation or hydrolysis of the methoxymethyl group. Avoid prolonged exposure to moisture or light. Safety protocols for related pyrrolidine derivatives recommend using gloves, goggles, and fume hoods during handling, with immediate washing using soap/water for skin contact .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer : Use H/C NMR to confirm the methoxymethyl (–OCH) and pyrrolidine ring protons. For example, in analogous compounds, methoxy protons resonate at δ ~3.3 ppm, while pyrrolidine ring protons appear between δ 1.96–3.33 ppm . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight, while IR spectroscopy identifies carbonyl or amine functional groups. X-ray crystallography (if crystalline) resolves stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from diastereomers or solvent effects. Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, in a related compound, H–H coupling constants (J = 7.2–8.0 Hz) clarified aromatic vs. aliphatic proton environments . Computational NMR prediction tools (e.g., DFT calculations) can cross-validate experimental data .

Q. What advanced catalytic systems improve the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzyme-mediated resolutions enhance enantioselectivity. For instance, asymmetric synthesis of (R)-2-(4-methoxyphenyl)pyrrolidine achieved >90% ee using chiral phosphoric acids under reflux in dichloromethane . Kinetic resolution via lipases (e.g., CAL-B) may further separate enantiomers .

Q. What strategies optimize the functionalization of this compound at the methoxymethyl group without disrupting the pyrrolidine ring?

- Methodological Answer : Protect the pyrrolidine nitrogen with Boc or Fmoc groups before functionalization. Cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh) and CsCO in dioxane selectively modify the methoxymethyl group . Alternatively, nucleophilic substitution with NaH/THF introduces alkyl or aryl substituents .

Q. How can computational chemistry predict the conformational behavior of this compound in solution-phase studies?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) model flexibility of the pyrrolidine ring and methoxymethyl group. Density functional theory (DFT) calculates energy minima for chair vs. twisted conformers. For pseudo-proline derivatives, simulations revealed how substituents stabilize specific conformers to prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.